molecular formula C23H22N4O B14974652 2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline

2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline

Cat. No.: B14974652
M. Wt: 370.4 g/mol
InChI Key: XLSJPOKHNDJZNP-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline is a complex organic compound that features a quinoxaline core substituted with an azepane ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The quinoline moiety can be introduced via nucleophilic substitution reactions, while the azepane ring can be attached through amination reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline and quinoxaline rings, potentially altering their electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the quinoxaline core or the quinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions could produce partially or fully reduced quinoxaline derivatives.

Scientific Research Applications

2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline has several scientific research applications:

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: The compound’s properties could be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The quinoline and quinoxaline moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-3-(quinolin-8-yloxy)quinoxaline: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Morpholin-1-yl)-3-(quinolin-8-yloxy)quinoxaline: Contains a morpholine ring, offering different electronic and steric properties.

Uniqueness

2-(Azepan-1-yl)-3-(quinolin-8-yloxy)quinoxaline is unique due to the presence of the azepane ring, which provides distinct steric and electronic characteristics compared to similar compounds

Properties

Molecular Formula

C23H22N4O

Molecular Weight

370.4 g/mol

IUPAC Name

2-(azepan-1-yl)-3-quinolin-8-yloxyquinoxaline

InChI

InChI=1S/C23H22N4O/c1-2-6-16-27(15-5-1)22-23(26-19-12-4-3-11-18(19)25-22)28-20-13-7-9-17-10-8-14-24-21(17)20/h3-4,7-14H,1-2,5-6,15-16H2

InChI Key

XLSJPOKHNDJZNP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2OC4=CC=CC5=C4N=CC=C5

Origin of Product

United States

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